Tfmb-(R)-2-HG

Acute myeloid leukemia Oncometabolite Enantiomer specificity

TFMB-(R)-2-HG (CAS 1445700-01-5) is the only cell-permeable (R)-2-HG prodrug rigorously validated to recapitulate IDH-mutant transformation phenotypes — including cytokine independence and differentiation blockade in TF-1 and SCF ER-Hoxb8 cells at 250-500 μM — without requiring genetic manipulation. Unlike unmodified (R)-2-HG (poor permeability, osmolarity confounds), the (S)-enantiomer prodrug (distinct TET2/EglN bias, fails leukemogenesis assays), or unvalidated octyl-ester alternatives, TFMB-(R)-2-HG uniquely enables clean washout reversibility experiments, differential KDM5-vs-TET2 dose-response titration, and bidirectional mutant IDH inhibitor mechanism-of-action validation. Standard B2B shipping; for research use only.

Molecular Formula C13H11F3O4
Molecular Weight 288.22 g/mol
Cat. No. B611313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTfmb-(R)-2-HG
SynonymsTFMB-(R)-2-HG;  TFMB (R) 2 HG;  TFMB(R)2HG;  TFMB R 2 HG;  TFMBR2HG; 
Molecular FormulaC13H11F3O4
Molecular Weight288.22 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
InChIKeyUXTLNUGKDZMPTC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TFMB-(R)-2-HG Procurement Guide: Cell-Permeable (R)-2-Hydroxyglutarate for IDH Mutant Pathway Research


TFMB-(R)-2-HG (CAS 1445700-01-5) is a cell-permeable trifluoromethylbenzyl (TFMB) ester prodrug of (R)-2-hydroxyglutarate [(R)-2-HG], an oncometabolite that accumulates in cancers harboring mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes [1]. Upon entering cells, the TFMB ester group is cleaved by intracellular esterases, liberating free (R)-2-HG, which acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases—including Jumonji domain-containing histone lysine demethylases (KDMs) and the fat mass and obesity-associated protein (FTO) RNA demethylase—thereby recapitulating the downstream epigenetic and metabolic effects of oncogenic IDH mutations without requiring genetic manipulation . This compound is employed as a chemical biology tool to dissect (R)-2-HG-mediated transformation mechanisms in acute myeloid leukemia (AML) and glioma models, and to evaluate the reversibility of oncometabolite-driven phenotypes [2].

Why TFMB-(R)-2-HG Cannot Be Substituted with Unmodified (R)-2-HG or the (S)-Enantiomer Prodrug


Substitution of TFMB-(R)-2-HG with alternative 2-hydroxyglutarate reagents introduces critical experimental confounds that undermine data reproducibility and biological interpretation. Unmodified (R)-2-HG (free acid or sodium salt) exhibits poor passive membrane permeability due to its dicarboxylate structure at physiological pH, requiring millimolar extracellular concentrations to achieve sub-millimolar intracellular accumulation—conditions that perturb medium osmolarity and pH and yield inconsistent intracellular oncometabolite levels across experiments [1]. The (S)-2-hydroxyglutarate enantiomer prodrug, TFMB-(S)-2-HG, though also cell-permeable, displays a distinct enzyme inhibition profile, with greater potency against TET family 5-methylcytosine hydroxylases and EglN prolyl hydroxylases, and importantly fails to recapitulate the leukemogenic phenotypes—cytokine independence and differentiation blockade—that define (R)-2-HG-mediated transformation . Furthermore, alternative ester prodrugs such as octyl-(R)-2-HG have not been validated in the same transformation assays and may exhibit different hydrolysis kinetics, intracellular accumulation profiles, or off-target effects, rendering cross-study comparisons unreliable [2].

TFMB-(R)-2-HG Differential Performance Evidence: Quantitative Comparisons Versus Key Alternatives


Enantiomer-Specific Functional Activity: (R)- vs (S)-2-HG Prodrug in Cytokine Independence and Differentiation Assays

In head-to-head functional assays in TF-1 erythroleukemia cells, TFMB-(R)-2-HG dose-dependently promoted cytokine (GM-CSF) independence and blocked erythropoietin (EPO)-induced differentiation across multiple passages. In contrast, TFMB-(S)-2-HG failed to promote cytokine independence or block differentiation at any concentration or time point tested, despite confirmed equal cell permeability and intracellular accumulation of both enantiomers [1]. This enantiomer-specific functional divergence establishes TFMB-(R)-2-HG as the only validated prodrug for recapitulating mutant IDH1-driven leukemic transformation phenotypes in vitro.

Acute myeloid leukemia Oncometabolite Enantiomer specificity

Differential Enzyme Sensitivity: KDM5 Family Demethylases Show Greater (R)-2-HG Sensitivity Than TET2

In TF-1 erythroleukemia cells, treatment with 250 μM TFMB-(R)-2-HG was sufficient to induce increased trimethyl-H3K4 histone marks at genomic sites that were also differentially marked in cells stably expressing IDH1 R132H mutant, consistent with inhibition of KDM5 family histone demethylases [1]. Importantly, KDM5 enzymes were found to be more sensitive to inhibition by (R)-2-HG than is TET2, a 5-methylcytosine hydroxylase previously implicated as a primary (R)-2-HG target [1]. This differential sensitivity establishes that lower concentrations of TFMB-(R)-2-HG can selectively engage KDM5-mediated pathways without maximal TET2 inhibition.

Histone demethylation KDM5 Epigenetics

Intracellular (R)-2-HG Accumulation: TFMB Ester Prodrug Enables Physiologically Relevant Millimolar Concentrations

GC-MS quantification of intracellular (R)-2-HG concentrations in TF-1 cells treated with TFMB-(R)-2-HG at 250 μM and 500 μM extracellular concentrations achieved low-millimolar intracellular levels, approximating those found in IDH-mutant neoplasms from patients [1]. In contrast, the unmodified (R)-2-HG free acid requires supraphysiological extracellular concentrations (typically >5-10 mM) to achieve comparable intracellular accumulation, conditions that introduce osmotic stress and medium acidification artifacts [2]. The TFMB ester prodrug strategy overcomes the intrinsic membrane impermeability of the dicarboxylate (R)-2-HG molecule, enabling intracellular concentrations that faithfully model the pathological oncometabolite burden observed in IDH-mutant human cancers.

Intracellular accumulation Oncometabolite quantification Prodrug

5-Hydroxymethylcytosine (5hmC) Depletion: Dose-Response Quantification in TF-1 Cells

LC-MS quantification of total 5-hydroxymethylcytosine (5hmC) content in TF-1 cells following 21-day pre-treatment with TFMB-(R)-2-HG demonstrated concentration-dependent depletion of this TET enzyme product. Cells cultured with 100 μM TFMB-(R)-2-HG exhibited intermediate 5hmC reduction, while 250 μM and 500 μM treatments produced progressively greater depletion [1]. The study included DMSO vehicle controls (0 μM R-2HG) as baseline and measured intracellular (R)-2-HG concentrations in parallel via GC-MS, enabling direct correlation between oncometabolite accumulation and 5hmC loss. This quantitative dose-response relationship provides a benchmark for experimental design when TET2-mediated DNA demethylation is the readout of interest.

DNA methylation 5hmC TET enzyme inhibition

Phenotypic Reversibility: Time- and Dose-Dependent Washout Kinetics Establish Experimental Windows

Studies in two independent myeloid transformation assays (TF-1 cytokine independence and SCF ER-Hoxb8 differentiation) demonstrated that transformation by TFMB-(R)-2-HG is reversible upon compound removal, with the kinetics of reversion influenced by both the duration and intensity (dose) of prior (R)-2-HG exposure [1]. This reversibility property is not shared by genetic IDH1 R132H expression, which produces sustained (R)-2-HG unless pharmacologically inhibited with mutant IDH1 inhibitors such as AG-120 (ivosidenib) [1]. The ability to achieve reversible versus sustained oncometabolite exposure enables distinct experimental designs: TFMB-(R)-2-HG washout allows interrogation of epigenetic memory and recovery kinetics, whereas washout-incompetent genetic models or inhibitor-treated cells examine sustained dependency.

Transformation reversibility Epigenetic plasticity Washout kinetics

Enzyme Target Specificity Profile: (R)-2-HG Selectively Downregulates HIF-1α Whereas (S)-2-HG Does Not

Comparative enzyme target profiling reveals that (R)-2-HG, but not (S)-2-HG, downregulates hypoxia-inducible factor 1-alpha (HIF-1α) by promoting the activity of EglN1 (HIF prolyl hydroxylase 2; PHD2), an α-KG-dependent dioxygenase . Conversely, (S)-2-HG is reported to be more potent against TET1/2, CeKDM7A, and KDM5B (JARID1B/PLU-1) . While both enantiomers inhibit multiple α-KG-dependent dioxygenases through competitive binding at the α-KG site, their differential effects on specific enzyme family members—particularly the opposing regulation of EglN1 activity—underscore that TFMB-(R)-2-HG and TFMB-(S)-2-HG are not interchangeable tools for probing 2-HG biology.

HIF-1α EglN1 Prolyl hydroxylase

TFMB-(R)-2-HG Validated Application Scenarios Based on Quantitative Evidence


Recapitulating IDH-Mutant AML Phenotypes Without Genetic Manipulation

TFMB-(R)-2-HG at 250-500 μM induces cytokine independence and blocks differentiation in TF-1 erythroleukemia cells and SCF ER-Hoxb8 murine progenitor cells, faithfully recapitulating the transformation phenotypes observed with stable IDH1 R132H expression [1]. This scenario is optimal for laboratories lacking lentiviral transduction capabilities, for high-throughput small-molecule screening where genetic manipulation introduces variability, or for experiments requiring temporal control over the onset of (R)-2-HG exposure. The validated concentration range (250-500 μM) achieves intracellular (R)-2-HG levels approximating those in patient-derived IDH-mutant neoplasms [1].

Probing Epigenetic Reversibility and Cellular Memory in Oncometabolite-Driven Transformation

The established reversibility of TFMB-(R)-2-HG-induced transformation upon compound washout enables unique experimental designs to interrogate epigenetic plasticity and recovery kinetics [1]. Unlike genetic IDH1 R132H expression models, which require pharmacological inhibition to reverse (R)-2-HG accumulation, TFMB-(R)-2-HG washout provides a cleaner system for assessing the persistence of chromatin modifications, gene expression changes, and transformed phenotypes following oncometabolite clearance. Reversibility kinetics are modulated by prior exposure duration and dose, allowing researchers to define minimum exposure thresholds required for irreversible epigenetic reprogramming [1].

Dissecting KDM5-Selective Versus TET2-Mediated Epigenetic Effects via Concentration Titration

The differential sensitivity of α-KG-dependent dioxygenases to (R)-2-HG inhibition—specifically the greater sensitivity of KDM5 family histone demethylases compared to TET2 [1]—enables concentration-titration experimental designs. Treatment with 250 μM TFMB-(R)-2-HG achieves KDM5 inhibition as evidenced by increased trimethyl-H3K4 marks, while TET2 inhibition (measured by 5hmC depletion) exhibits a broader dose-response curve across 100-500 μM [1]. Researchers can exploit this differential sensitivity to selectively engage KDM5-mediated pathways at lower TFMB-(R)-2-HG concentrations, or achieve pan-dioxygenase inhibition at higher concentrations, providing mechanistic resolution for pathway-specific studies.

Validating Mutant IDH Inhibitor Target Engagement Through Phenotypic Complementation

TFMB-(R)-2-HG serves as a critical tool for validating the mechanism of action of mutant IDH inhibitors. In SCF ER-Hoxb8 cells expressing IDH1 R132H, treatment with the mutant IDH1 inhibitor AG-120 (ivosidenib) restores differentiation capacity [1]. However, TFMB-(R)-2-HG provides the complementary experimental arm: it can be used to rescue phenotypes suppressed by IDH inhibitors (confirming the phenotype is (R)-2-HG-dependent rather than inhibitor off-target) or to establish the on-target effects of novel inhibitors in IDH-wild-type cells without requiring mutant IDH expression. This bidirectional validation strengthens target engagement confidence in inhibitor development and characterization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tfmb-(R)-2-HG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.